ML-792

Übersicht

Beschreibung

ML-792 ist ein spezifischer Inhibitor von kleinen Ubiquitin-ähnlichen Modifikator-aktivierenden Enzymen. Es ist bekannt für seine hohe Selektivität und Wirksamkeit bei der Hemmung von kleinen Ubiquitin-ähnlichen Modifikator-aktivierenden Enzymen 1 und 2 in enzymatischen Assays. Diese Verbindung hat in der wissenschaftlichen Forschung, insbesondere in den Bereichen Krebsbiologie und Molekularbiologie, ein erhebliches Potenzial gezeigt .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der Syntheseweg beinhaltet typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschten chemischen Umwandlungen zu erreichen. Industrielle Produktionsmethoden für this compound sind so konzipiert, dass eine hohe Reinheit und Ausbeute erzielt werden, wobei häufig fortschrittliche Techniken wie die Hochleistungsflüssigchromatographie zur Reinigung eingesetzt werden .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Werkzeug verwendet, um die Funktion von kleinen Ubiquitin-ähnlichen Modifikator-aktivierenden Enzymen zu untersuchen. In der Biologie wird this compound eingesetzt, um die Rolle von kleinen Ubiquitin-ähnlichen Modifikator-aktivierenden Enzymen in verschiedenen zellulären Prozessen wie der Proteinmodifikation und Signaltransduktion zu untersuchen. In der Medizin hat this compound Potenzial als Antikrebsmittel gezeigt, insbesondere bei der Behandlung von Krebsarten, die das MYC-Onkogen überexprimieren. Zusätzlich wird this compound in der Industrie zur Entwicklung neuer Therapeutika und als chemische Sonde in der Wirkstoffforschung eingesetzt .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität von kleinen Ubiquitin-ähnlichen Modifikator-aktivierenden Enzymen hemmt. Es bildet auf kleine Ubiquitin-ähnliche Modifikator-abhängige Weise einen kovalenten Addukt mit kleinen Ubiquitin-ähnlichen Modifikatoren, der dann als kompetitiver Inhibitor für kleine Ubiquitin-ähnliche Modifikator-aktivierende Enzyme wirkt. Dieser Wirkmechanismus erschöpft die Menge an freiem, für die Konjugation verfügbaren, kleinen Ubiquitin-ähnlichen Modifikatoren, wodurch der kleine Ubiquitin-ähnliche Modifikator-Signalweg gestört und die Proliferation von Krebszellen gehemmt wird .

Wirkmechanismus

- SAE activates SUMO and transfers it to E2-conjugating enzymes, which then collaborate with E3 ligases to attach SUMO to target proteins. This modification plays a crucial role in regulating cellular processes such as cell cycle progression, DNA damage repair, transcription, and chromatin remodeling .

- Notably, ML-792 disassembles the active site and causes a 180° rotation of the catalytic cysteine-containing SCCH domain relative to the catalytically poised conformation. These changes prevent SUMO adenylation and subsequent SUMOylation .

- Downstream effects include altered protein-protein interactions, antagonism of other lysine-targeted post-translational modifications, and conformational changes in target proteins .

- The compound selectively blocks SAE enzyme activity and total SUMOylation, leading to decreased cancer cell proliferation .

- This disruption may affect cell cycle regulation, DNA repair, and other critical functions, ultimately impacting cancer cell growth .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

ML-792 interacts with the SUMO-activating enzyme (SAE), inhibiting its activity . This interaction occurs at nanomolar levels, demonstrating the high affinity of this compound for its target . The inhibition of SAE by this compound leads to a decrease in SUMOylation, a post-translational modification process that attaches small ubiquitin-like modifier (SUMO) proteins to target proteins .

Cellular Effects

This compound has been shown to decrease SUMOylation in various cancer cells, including hepatocellular carcinoma (HCC) and colorectal cancer (CRC) cells . This decrease in SUMOylation can lead to reduced cancer cell proliferation . In HCC, this compound treatment has been associated with a reduction in the exhausted CD8+ T cells and an enhancement of cytotoxic NK cells, M1 macrophages, and cytotoxic T lymphocytes .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the SUMO-activating enzyme (SAE), leading to a decrease in SUMOylation . This can affect various cellular processes, including cell proliferation, cell signaling pathways, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to decrease SUMOylation at nanomolar levels in HCC cells . Over time, this can lead to a reduction in tumor burden .

Metabolic Pathways

This compound is involved in the SUMOylation pathway, where it inhibits the SUMO-activating enzyme (SAE) . This can affect the SUMOylation of various proteins, potentially influencing metabolic flux or metabolite levels .

Subcellular Localization

Given its role as an inhibitor of the SUMO-activating enzyme (SAE), it is likely to be found in the same subcellular locations as SAE and the proteins it SUMOylates .

Vorbereitungsmethoden

The synthesis of ML-792 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound are designed to ensure high purity and yield, often involving advanced techniques such as high-performance liquid chromatography for purification .

Analyse Chemischer Reaktionen

ML-792 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

ML-792 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the function of small ubiquitin-like modifier-activating enzymes. In biology, this compound is employed to investigate the role of small ubiquitin-like modifier-activating enzymes in various cellular processes, such as protein modification and signal transduction. In medicine, this compound has shown potential as an anticancer agent, particularly in the treatment of cancers that overexpress the MYC oncogene. Additionally, this compound is used in industry for the development of new therapeutic agents and as a chemical probe in drug discovery .

Vergleich Mit ähnlichen Verbindungen

ML-792 ist einzigartig in seiner hohen Selektivität und Wirksamkeit für kleine Ubiquitin-ähnliche Modifikator-aktivierende Enzyme im Vergleich zu anderen ähnlichen Verbindungen. Zu ähnlichen Verbindungen gehört COH000, das ebenfalls ein Inhibitor von kleinen Ubiquitin-ähnlichen Modifikator-aktivierenden Enzymen ist, aber über einen allosterischen Mechanismus anstelle eines kovalenten Mechanismus wirkt. Weitere verwandte Verbindungen umfassen Inhibitoren von NEDD8-aktivierenden Enzymen und Ubiquitin-aktivierenden Enzymen, wie z. B. Pevonedistat und Nutlin-3a. this compound zeichnet sich durch seine spezifische Zielsetzung von kleinen Ubiquitin-ähnlichen Modifikator-aktivierenden Enzymen und seine Wirksamkeit in präklinischen Studien aus .

Eigenschaften

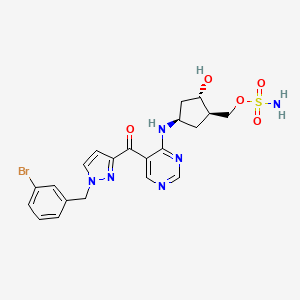

IUPAC Name |

[(1R,2S,4R)-4-[[5-[1-[(3-bromophenyl)methyl]pyrazole-3-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN6O5S/c22-15-3-1-2-13(6-15)10-28-5-4-18(27-28)20(30)17-9-24-12-25-21(17)26-16-7-14(19(29)8-16)11-33-34(23,31)32/h1-6,9,12,14,16,19,29H,7-8,10-11H2,(H2,23,31,32)(H,24,25,26)/t14-,16-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCKLTWSXFDLLP-OGWOLHLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C[C@@H]([C@H]1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

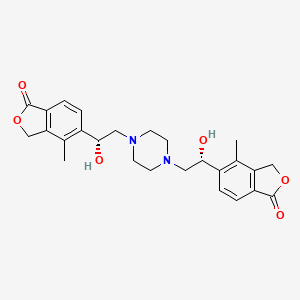

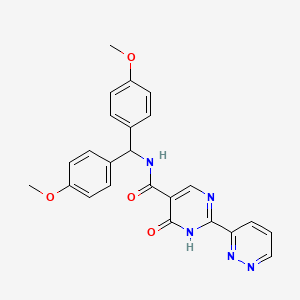

Feasible Synthetic Routes

Q1: What is ML-792 and what is its mechanism of action?

A1: this compound, also known as {(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate, is a potent and selective inhibitor of the SUMO Activating Enzyme (SAE). [, , ] This enzyme is essential for the first step in the SUMOylation pathway, a process where Small Ubiquitin-like Modifier (SUMO) proteins are attached to target proteins, often influencing their function, localization, and interactions. By blocking SAE, this compound effectively inhibits the entire SUMOylation cascade. [, , ]

Q2: What are the downstream effects of inhibiting SUMOylation with this compound?

A2: Inhibiting SUMOylation with this compound can have a wide range of effects depending on the cell type and context. Several studies highlight its impact on:

- Stem cell pluripotency: this compound treatment of human induced pluripotent stem cells (hiPSCs) leads to a decrease in pluripotency markers, suggesting a role for SUMOylation in maintaining stem cell identity. []

- Adipogenesis and Osteogenesis: this compound can reverse the increased osteogenic potential and decreased adipogenic potential seen in preadipocytes with IRX3 knockout, highlighting the role of IRX3-mediated SUMOylation in regulating these processes. []

- PML-NB formation: While this compound doesn't affect the arsenic-induced solubility change of the promyelocytic leukemia protein (PML), it does influence the number and size of PML-NBs, indicating a role for SUMOylation in their dynamics. [, ]

- Immune response to infection: this compound treatment can increase the intracellular proliferation of Staphylococcus aureus in macrophages, suggesting that SUMOylation plays a role in the host response to this bacterium. []

- Glucocorticoid receptor activity: Inhibiting SUMOylation with this compound can mimic the effects of a SUMOylation-deficient glucocorticoid receptor (GR), leading to increased chromatin binding and target gene expression. []

Q3: What is known about the structure of this compound?

A3: While specific spectroscopic data for this compound is limited in the provided research, its chemical name is {(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate. This provides insight into its chemical structure, which is crucial for understanding its interaction with SAE and for developing future SUMOylation inhibitors.

Q4: How does this compound affect the SUMOylation of specific proteins?

A4: Research shows that this compound treatment can affect the SUMOylation of specific proteins in various contexts:

- PML: this compound does not prevent the arsenic-induced solubility shift and SUMOylation of PML, but it does impact the dynamics of PML-NBs. [, ]

- Sp100: Similar to PML, this compound does not prevent arsenic-induced SUMOylation and solubility changes in Sp100. []

- Global SUMOylation: In preadipocytes, this compound can reverse the increased global SUMOylation levels observed upon IRX3 knockout. []

Q5: What is the significance of studying this compound in the context of disease?

A5: this compound is a valuable tool compound for dissecting the role of SUMOylation in various diseases:

- Cancer: Understanding the role of SUMOylation in cancer cell survival and immune evasion could offer novel therapeutic avenues. [, , ]

- Infectious Diseases: Manipulating the host SUMOylation response with this compound could offer insights into bacterial pathogenesis and potential therapeutic targets. []

- Metabolic Disorders: The role of IRX3 and SUMOylation in adipogenesis and osteogenesis suggests a potential link to metabolic diseases like obesity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate](/img/structure/B609093.png)

![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)

![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)

![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B609103.png)

![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)